2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide
CAS No.: 1432680-90-4
Cat. No.: VC3084446
Molecular Formula: C16H22ClNO
Molecular Weight: 279.8 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide - 1432680-90-4](/images/structure/VC3084446.png)
Specification
CAS No. | 1432680-90-4 |
---|---|
Molecular Formula | C16H22ClNO |
Molecular Weight | 279.8 g/mol |
IUPAC Name | 2-chloro-N-[[1-(3-methylphenyl)cyclohexyl]methyl]acetamide |
Standard InChI | InChI=1S/C16H22ClNO/c1-13-6-5-7-14(10-13)16(8-3-2-4-9-16)12-18-15(19)11-17/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,18,19) |
Standard InChI Key | IMPFDHBPYMFTNM-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2(CCCCC2)CNC(=O)CCl |
Canonical SMILES | CC1=CC(=CC=C1)C2(CCCCC2)CNC(=O)CCl |
Introduction
Structural Properties and Identification
2-Chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide is an organic compound belonging to the acetamide class, characterized by the presence of a chloroacetyl group attached to an amine nitrogen. This compound features a structurally complex framework consisting of a 3-methylphenyl (meta-tolyl) group attached to a cyclohexyl ring, which is further connected to an acetamide moiety through a methylene bridge.
The compound can be identified through various chemical identifiers as presented in Table 1:
Table 1: Chemical Identity and Properties of 2-Chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide
Property | Value |
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CAS Number | 1432680-90-4 |
MDL Number | MFCD24369321 |
Molecular Formula | C₁₆H₂₂ClNO |
Molecular Weight | 279.80 g/mol |
SMILES Notation | O=C(NCC1(C2=CC=CC(C)=C2)CCCCC1)CCl |
The structural features of this compound include a chloroacetamide moiety (ClCH₂C(O)NH-), a methylene group connecting the amide nitrogen to a quaternary carbon, and a cyclohexyl ring bearing a 3-methylphenyl substituent at the 1-position. This combination creates a molecule with multiple functional groups that can engage in various chemical interactions .
Related Structural Analogues
Understanding the properties and behaviors of structural analogues provides valuable insights into the potential characteristics of 2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide. Several related compounds have been more extensively studied:
Table 2: Structural Analogues and Related Compounds
Compound | CAS Number | Molecular Formula | Structural Relationship |
---|---|---|---|
2-chloro-N-(3-methylphenyl)acetamide | 32428-61-8 | C₉H₁₀ClNO | Contains the same chloroacetamide and 3-methylphenyl groups |
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide | 1087792-01-5 | C₁₂H₁₄ClNO | Contains similar chloroacetamide group attached to a cycloalkyl-substituted carbon |
2-chloro-N-[(3-methylphenyl)methyl]acetamide | 78710-37-9 | C₁₀H₁₂ClNO | Contains chloroacetamide and 3-methylphenyl groups separated by methylene |
2-chloro-N-methyl-N-(3-methylphenyl)acetamide | 30264-75-6 | C₁₀H₁₂ClNO | N-methylated derivative related to our target compound |
Physicochemical Properties
Based on the structural features of 2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide and comparative analysis with related compounds, its physicochemical properties can be reasonably predicted:
Table 3: Predicted Physicochemical Properties
Property | Predicted Value/Characteristic | Basis for Prediction |
---|---|---|
Physical State | Solid at room temperature | Based on molecular weight and structural complexity |
Solubility | Low water solubility; Good solubility in organic solvents | Presence of both polar (amide, chloro) and lipophilic (cyclohexyl, aromatic) moieties |
Melting Point | Likely 80-120°C range | Comparison with related chloroacetamides |
Log P | Approximately 3.2-3.8 | Calculated based on structure containing lipophilic groups |
pKa | Amide NH approximately 13-15 | Typical range for acetamides |
The compound possesses both hydrophilic and hydrophobic domains. The chloroacetamide group provides polarity and hydrogen bonding capability, while the cyclohexyl and 3-methylphenyl groups contribute significant lipophilicity. This amphiphilic character likely influences its solubility profile and potential interactions with biological systems .
Chemical Reactivity
Based on the structural features and comparative analysis with related chloroacetamides, 2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide is expected to exhibit specific reactivity patterns:
Nucleophilic Substitution Reactions
The chloromethyl group represents a reactive site for nucleophilic substitution reactions. As observed with related chloroacetamides, this compound would likely undergo substitution reactions with various nucleophiles:
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With amines to form secondary aminoacetamides
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With thiols to form sulfur-containing derivatives
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With hydroxide or alkoxides to form hydroxy- or alkoxy-acetamides
These reactions typically proceed via an SN2 mechanism, with the chloride acting as a good leaving group. The reactivity is similar to that observed in 2-chloro-N-(3-methylphenyl)acetamide, where the chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Hydrolysis and Stability
The amide bond may undergo hydrolysis under acidic or basic conditions, though the rate would likely be influenced by the steric hindrance from the bulky [1-(3-methylphenyl)cyclohexyl]methyl group. Under physiological conditions, the compound would be expected to show reasonable stability .
Activity Type | Observed in Related Compounds | Structural Feature Responsible | Relevance to Target Compound |
---|---|---|---|
Enzyme Modulation | Interaction with CYP450 enzymes | Chloroacetamide moiety | Present in target compound |
Antibacterial | Active against K. pneumoniae | Chloroacetamide with aromatic attachment | Present with additional lipophilic groups |
CNS Activity | Antidepressant effects | N-aryl acetamide structure | Present with additional cyclohexyl group |
Cell Signaling | Modulation of oxidative stress response | Chloroacetamide structure | Present in target compound |
The enhanced lipophilicity provided by the cyclohexyl ring might improve cellular penetration compared to simpler analogues, potentially affecting the compound's pharmacokinetic properties and biological activity profile .
Spectroscopic Characterization
For complete characterization of 2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide, several analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in the ¹H NMR spectrum would include:
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Aromatic protons from the 3-methylphenyl group (approximately δ 7.0-7.3 ppm)
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Methyl protons attached to the aromatic ring (approximately δ 2.3-2.4 ppm)
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Methylene protons adjacent to the chlorine atom (approximately δ 4.0-4.1 ppm)
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Methylene protons adjacent to the amide nitrogen (approximately δ 3.2-3.4 ppm)
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Cyclohexyl protons (approximately δ 1.2-2.0 ppm)
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Amide NH proton (approximately δ 6.5-7.5 ppm)
In the ¹³C NMR spectrum, characteristic signals would include the carbonyl carbon (approximately δ 165-170 ppm), aromatic carbons (δ 120-140 ppm), and the quaternary carbon of the cyclohexyl ring (approximately δ 45-50 ppm) .
Infrared (IR) Spectroscopy
IR analysis would show characteristic absorption bands:
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N-H stretching (approximately 3300 cm⁻¹)
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C=O stretching (approximately 1650-1680 cm⁻¹)
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C-Cl stretching (approximately 750-700 cm⁻¹)
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Aromatic C=C stretching (approximately 1600-1400 cm⁻¹)
These bands would be consistent with the amide and chloromethyl functionalities present in the compound .
Future Research Directions
Several promising research directions for 2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide can be identified:
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Comprehensive Structure-Activity Relationship Studies: Systematic modification of the basic structure to examine how structural changes affect biological activity.
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Pharmacokinetic Profiling: Investigation of absorption, distribution, metabolism, and excretion properties, which are likely influenced by the compound's amphiphilic nature.
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Synthetic Applications: Development as a building block for more complex molecular structures, leveraging the reactive chloromethyl group.
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Biological Activity Screening: Testing for antibacterial, anti-inflammatory, and central nervous system activities based on structural similarities to compounds with known effects in these areas.
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Crystal Structure Determination: X-ray crystallographic studies to elucidate the three-dimensional structure and conformational preferences, which would provide insights into structure-activity relationships.
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